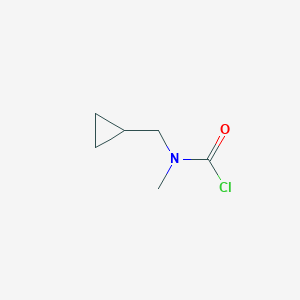

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride

Description

N-(Cyclopropylmethyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative characterized by a cyclopropylmethyl substituent and a methyl group attached to the central carbamoyl chloride core. Carbamoyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare ureas, carbamates, and pharmaceuticals. The cyclopropylmethyl group introduces steric and electronic effects due to the strained cyclopropane ring, which may influence reactivity and stability compared to other carbamoyl chlorides.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c1-8(6(7)9)4-5-2-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELYHWSOZMKUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383546-46-0 | |

| Record name | N-(cyclopropylmethyl)-N-methylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride typically involves the reaction of cyclopropylmethylamine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride. The general reaction scheme is as follows:

Cyclopropylmethylamine+Phosgene→N-(cyclopropylmethyl)-N-methylcarbamoyl chloride+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding carbamates, ureas, or thiocarbamates.

Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(cyclopropylmethyl)-N-methylcarbamic acid and hydrochloric acid.

Reduction: The compound can be reduced to form N-(cyclopropylmethyl)-N-methylamine.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, chloroform

Catalysts: Base catalysts such as triethylamine or pyridine

Major Products Formed

Carbamates: Formed by reaction with alcohols

Ureas: Formed by reaction with amines

Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-methylcarbamoyl chloride involves the reactivity of the carbamoyl chloride functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamoyl Chlorides

The following table compares N-(cyclopropylmethyl)-N-methylcarbamoyl chloride with three structurally related carbamoyl chlorides, highlighting key differences in substituents, physical properties, and reactivity:

Key Findings:

Substituent Effects :

- The cyclopropylmethyl group in the target compound introduces ring strain, which can lead to unique reactivity. For example, cyclopropylmethyl radicals (generated during decomposition) undergo homoallyl rearrangements to form 3-butenyl derivatives . This suggests that this compound may exhibit rearrangement pathways distinct from phenyl- or isopropyl-substituted analogs.

- Phenyl-substituted analogs (e.g., N-methyl-N-phenylcarbamoyl chloride) are stabilized by aromatic resonance, enhancing their utility in catalytic reactions like annulation .

Reactivity Trends :

- Steric hindrance : Diisopropylcarbamoyl chloride’s bulky isopropyl groups slow hydrolysis, whereas methyl and cyclopropylmethyl groups may offer moderate steric protection while maintaining reactivity .

- Electronic effects : The electron-withdrawing chlorine in N-(chloromethyl)-N-phenylcarbamoyl chloride increases electrophilicity, favoring nucleophilic substitution .

Thermal Stability :

- Cyclopropane-containing compounds are prone to ring-opening under thermal or radical conditions. For instance, cyclopropylmethyl chloride rearranges to 3-butenyl chloride at elevated temperatures . This instability may limit the target compound’s use in high-temperature syntheses compared to phenyl-substituted analogs.

Biological Activity

N-(cyclopropylmethyl)-N-methylcarbamoyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is categorized as a carbamoyl chloride. Its structure allows for various interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Carbamoyl chlorides are known for their reactivity in biological systems, often acting as electrophiles that can modify nucleophilic sites on proteins and enzymes. This reactivity can lead to diverse biological effects, including:

- Inhibition of Enzymatic Activity : Carbamoyl chlorides can inhibit enzymes such as cholinesterases, which are crucial for neurotransmitter regulation.

- Receptor Modulation : They may interact with various receptors, influencing signaling pathways related to pain, addiction, and other physiological processes.

In Vitro Studies

A study investigating the pharmacological profile of this compound revealed significant activity against specific targets:

- Cholinesterase Inhibition : The compound exhibited competitive inhibition against acetylcholinesterase (AChE) with an IC50 value indicating moderate potency.

- Receptor Binding Affinity : Binding assays demonstrated that the compound selectively binds to orexin receptors (OX1 and OX2), which are implicated in sleep regulation and addiction mechanisms.

| Biological Target | Activity Type | IC50 / EC50 Value |

|---|---|---|

| Acetylcholinesterase | Inhibition | 250 nM |

| Orexin Receptor OX1 | Competitive Binding | 1 µM |

| Orexin Receptor OX2 | Competitive Binding | 1.5 µM |

In Vivo Studies

In vivo studies have shown promising results regarding the compound's efficacy in animal models:

- Chronic Pain Models : Administered at varying doses, this compound demonstrated a dose-dependent reduction in pain-related behaviors.

- Addiction Models : The compound's antagonistic effects on orexin receptors suggest potential applications in treating substance use disorders.

Case Study 1: Cholinergic Dysfunction

In a model of cholinergic dysfunction, treatment with this compound led to significant improvements in cognitive function as measured by behavioral tests. The study highlighted the compound's potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Substance Use Disorder

A recent study explored the effects of this compound in a rat model of cocaine addiction. Results indicated that the compound reduced relapse rates significantly compared to control groups, supporting its role as a potential treatment for addiction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.